Intramolecular Hydrogen Bond Strength: PTPD vs. Acetylacetone
Density functional theory (DFT) calculations at the B3LYP/6-311++G** level demonstrate that the intramolecular hydrogen bond in 3-(phenylthio)pentane-2,4-dione (PTPD) is 6.1–6.8 kJ/mol stronger than in the unsubstituted parent, acetylacetone (AA) [1]. This enhancement is corroborated by experimental OH/OD stretching, in-plane bending, and O···O stretching frequencies, as well as ¹H NMR chemical shift data [1].
| Evidence Dimension | Intramolecular hydrogen bond strength (calculated energy difference) |
|---|---|
| Target Compound Data | PTPD: 6.1–6.8 kJ/mol stronger than AA |
| Comparator Or Baseline | Acetylacetone (AA): baseline hydrogen bond strength |
| Quantified Difference | ΔE_HB = +6.1 to +6.8 kJ/mol relative to AA |
| Conditions | B3LYP/6-311++G** level DFT calculations; experimental validation via IR, Raman, and ¹H NMR in the cis-enol form |
Why This Matters
A 6–7 kJ/mol increase in hydrogen bond strength translates into a significantly more rigid chelate ring, which directly affects tautomeric preference, vibrational signature, and metal-binding preorganization—parameters critical for spectroscopic standards and coordination chemistry applications.
- [1] Sammelson, R.E., et al. (2008) 'Hydrogen bond strength and vibrational assignment of the enol form of 3-(phenylthio)pentane-2,4-dione', Journal of Molecular Structure, 886(1–3), pp. 136–147. View Source
